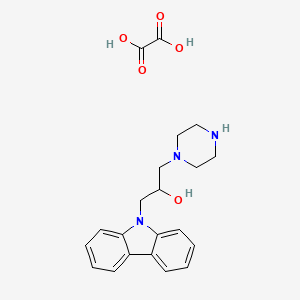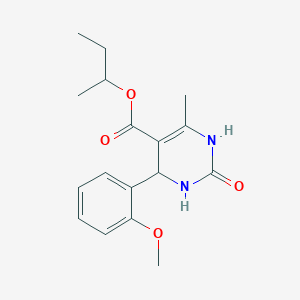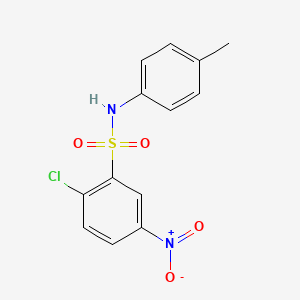
6-chloro-N-(4-chlorophenyl)-4-nitro-2-pyridinamine 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-N-(4-chlorophenyl)-4-nitro-2-pyridinamine 1-oxide is a chemical compound that has gained attention in the field of scientific research due to its potential biological and therapeutic applications. This compound is commonly referred to as "6-Cl-PNP-NO" and is a member of the nitric oxide donor family of compounds. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes such as vasodilation, immune response, and neurotransmission. The synthesis of 6-Cl-PNP-NO is relatively simple, and it has been shown to possess unique biochemical and physiological effects that make it a promising candidate for future research.
作用機序
The mechanism of action of 6-Cl-PNP-NO is primarily through the release of nitric oxide. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes such as vasodilation, immune response, and neurotransmission. The compound is a nitric oxide donor, which means it releases nitric oxide in a controlled manner. The release of nitric oxide leads to the activation of various signaling pathways that result in the observed biological and therapeutic effects.
Biochemical and Physiological Effects:
6-Cl-PNP-NO has been shown to possess unique biochemical and physiological effects that make it a promising candidate for future research. The compound has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties. In cancer research, 6-Cl-PNP-NO has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting angiogenesis. In cardiovascular research, the compound has been shown to improve vascular function and reduce blood pressure. In neurological research, 6-Cl-PNP-NO has been shown to protect against neurodegeneration and improve cognitive function.
実験室実験の利点と制限
The advantages of using 6-Cl-PNP-NO in lab experiments are its ease of synthesis, low cost, and unique biological and therapeutic effects. The compound has been shown to be effective in various disease models and has the potential to be developed into a therapeutic agent. However, the limitations of using 6-Cl-PNP-NO in lab experiments are its potential toxicity and lack of specificity. The compound releases nitric oxide in a non-specific manner, which can lead to unwanted side effects.
将来の方向性
There are several future directions for research on 6-Cl-PNP-NO. One direction is to investigate the compound's potential as a therapeutic agent in various diseases such as cancer, cardiovascular disease, and neurological disorders. Another direction is to develop more specific nitric oxide donors that can target specific signaling pathways. Additionally, research can be done to investigate the potential toxicity of the compound and to develop safer alternatives. Finally, research can be done to investigate the potential of combining 6-Cl-PNP-NO with other compounds to enhance its therapeutic effects.
合成法
The synthesis of 6-Cl-PNP-NO involves the reaction of 6-chloro-2-pyridinamine and 4-chloronitrobenzene in the presence of a base such as sodium hydroxide. This reaction results in the formation of 6-chloro-N-(4-chlorophenyl)-4-nitropyridin-2-amine, which is then converted to 6-Cl-PNP-NO through a nitration reaction using sodium nitrite and acetic acid. The final product is a yellow crystalline powder with a melting point of 204-205°C.
科学的研究の応用
6-Cl-PNP-NO has been extensively studied for its potential therapeutic applications in various diseases such as cancer, cardiovascular disease, and neurological disorders. The compound has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties. In cancer research, 6-Cl-PNP-NO has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting angiogenesis. In cardiovascular research, the compound has been shown to improve vascular function and reduce blood pressure. In neurological research, 6-Cl-PNP-NO has been shown to protect against neurodegeneration and improve cognitive function.
特性
IUPAC Name |
6-chloro-N-(4-chlorophenyl)-1-hydroxy-4-nitropyridin-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3O3/c12-7-1-3-8(4-2-7)14-11-6-9(16(18)19)5-10(13)15(11)17/h1-6,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBWRUALAUTDHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C2C=C(C=C(N2O)Cl)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-[(4-chlorophenyl)amino]-4-nitropyridin-1-ium-1-olate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(5-{[3-(2,4-dichlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4891477.png)
![1-[4-(2,6-diisopropylphenoxy)butyl]piperidine](/img/structure/B4891481.png)


![2,2'-{[2-(cyclohexylamino)-1,1-ethenediyl]disulfonyl}bis[3-(cyclohexylamino)acrylonitrile]](/img/structure/B4891491.png)
![2-(4-bromophenyl)-2-oxoethyl 4-[(2-bromo-4-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4891497.png)
![3-({4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B4891505.png)

![2-{[4-(4-chloro-3-methylphenoxy)butyl]amino}ethanol](/img/structure/B4891528.png)
![4-ethoxy-N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B4891536.png)

![1-[4-fluoro-3-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4891551.png)
![3-benzyl-2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B4891569.png)
![8-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4891579.png)